molecular formula C21H21F3N4O4 B4361658 1-ethyl-N-(2-furylmethyl)-4-({4-[(2,2,2-trifluoroethoxy)methyl]benzoyl}amino)-1H-pyrazole-3-carboxamide

1-ethyl-N-(2-furylmethyl)-4-({4-[(2,2,2-trifluoroethoxy)methyl]benzoyl}amino)-1H-pyrazole-3-carboxamide

Cat. No.: B4361658
M. Wt: 450.4 g/mol
InChI Key: NLAHOHMHVTXIHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-N-(2-furylmethyl)-4-({4-[(2,2,2-trifluoroethoxy)methyl]benzoyl}amino)-1H-pyrazole-3-carboxamide is a complex organic compound with unique structural features, making it of significant interest in various fields such as medicinal chemistry, biological research, and industrial applications. This compound's specific arrangement of functional groups and atoms contributes to its distinct chemical behavior and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(2-furylmethyl)-4-({4-[(2,2,2-trifluoroethoxy)methyl]benzoyl}amino)-1H-pyrazole-3-carboxamide typically involves multiple steps. A common route starts with the formation of the pyrazole core through cyclization reactions involving appropriate precursors. Subsequent functional group modifications introduce the ethyl, furylmethyl, trifluoroethoxy, and benzoyl groups under carefully controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

For large-scale production, optimization of reaction conditions is critical. Factors such as temperature, pressure, solvent choice, and reaction time are fine-tuned to maximize output while minimizing by-products. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(2-furylmethyl)-4-({4-[(2,2,2-trifluoroethoxy)methyl]benzoyl}amino)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

  • Oxidation: : Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.

  • Reduction: : Reduction to amines or alcohols using reagents such as sodium borohydride.

  • Substitution: : Replacement of specific functional groups with others, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Reagents commonly used include:

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Nucleophiles/Electrophiles: : Halides, amines, acids.

Major Products

The products of these reactions vary but may include derivatives with altered functional groups, providing pathways for further modifications or applications in diverse research contexts.

Scientific Research Applications

1-ethyl-N-(2-furylmethyl)-4-({4-[(2,2,2-trifluoroethoxy)methyl]benzoyl}amino)-1H-pyrazole-3-carboxamide has been studied for various scientific applications, such as:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Potential tool in studying cellular mechanisms and interactions.

  • Medicine: : Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in creating specialized materials with unique properties, such as high thermal stability or specific reactivity patterns.

Mechanism of Action

The compound's mechanism of action involves interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity through various pathways. The presence of multiple functional groups allows for diverse interactions at the molecular level, contributing to its effectiveness in different applications.

Comparison with Similar Compounds

Unique Features

Compared to similar compounds, 1-ethyl-N-(2-furylmethyl)-4-({4-[(2,2,2-trifluoroethoxy)methyl]benzoyl}amino)-1H-pyrazole-3-carboxamide stands out due to its:

  • Unique combination of functional groups.

  • High specificity and selectivity in target interactions.

  • Versatility in undergoing various chemical reactions.

Similar Compounds

Other compounds with comparable structures or functions include:

  • 1-ethyl-N-(2-pyridylmethyl)-4-(benzoyl)amino-1H-pyrazole-3-carboxamide: : Differing in the heterocyclic component.

  • 1-ethyl-N-(2-furylmethyl)-4-(methoxybenzoyl)amino-1H-pyrazole-3-carboxamide: : Variation in the substituent on the benzoyl group.

  • 1-ethyl-N-(2-furylmethyl)-4-(benzoyl)amino-1H-imidazole-3-carboxamide: : Similar functional groups but with a different core structure.

Properties

IUPAC Name

1-ethyl-N-(furan-2-ylmethyl)-4-[[4-(2,2,2-trifluoroethoxymethyl)benzoyl]amino]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4O4/c1-2-28-11-17(18(27-28)20(30)25-10-16-4-3-9-32-16)26-19(29)15-7-5-14(6-8-15)12-31-13-21(22,23)24/h3-9,11H,2,10,12-13H2,1H3,(H,25,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAHOHMHVTXIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NCC2=CC=CO2)NC(=O)C3=CC=C(C=C3)COCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-N-(2-furylmethyl)-4-({4-[(2,2,2-trifluoroethoxy)methyl]benzoyl}amino)-1H-pyrazole-3-carboxamide
Reactant of Route 2
1-ethyl-N-(2-furylmethyl)-4-({4-[(2,2,2-trifluoroethoxy)methyl]benzoyl}amino)-1H-pyrazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
1-ethyl-N-(2-furylmethyl)-4-({4-[(2,2,2-trifluoroethoxy)methyl]benzoyl}amino)-1H-pyrazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
1-ethyl-N-(2-furylmethyl)-4-({4-[(2,2,2-trifluoroethoxy)methyl]benzoyl}amino)-1H-pyrazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
1-ethyl-N-(2-furylmethyl)-4-({4-[(2,2,2-trifluoroethoxy)methyl]benzoyl}amino)-1H-pyrazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
1-ethyl-N-(2-furylmethyl)-4-({4-[(2,2,2-trifluoroethoxy)methyl]benzoyl}amino)-1H-pyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.